![molecular formula C12H24N2 B2395795 [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine CAS No. 72135-32-1](/img/structure/B2395795.png)

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

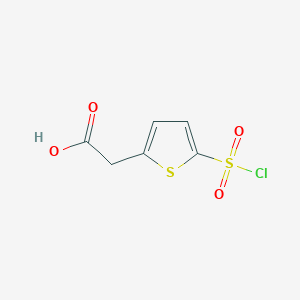

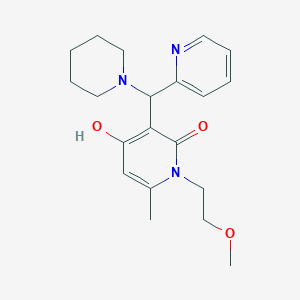

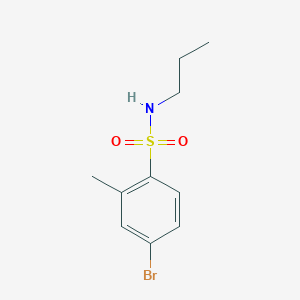

“[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 72135-32-1 . It has a molecular weight of 196.34 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The IUPAC name for this compound is [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanamine . The InChI code is 1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Schiff Bases as Anticonvulsant Agents

A research study focused on synthesizing novel Schiff bases of 3-aminomethyl pyridine through condensation reactions with various aldehydes/ketones, including cyclic ketones. These synthesized Schiff bases were screened for anticonvulsant activity, and several compounds demonstrated protective effects against seizures in various models. The synthesized compounds were confirmed through FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating the compound's potential as a framework for developing anticonvulsant agents (Pandey & Srivastava, 2011).

Catalysts in Chemical Reactions

A study reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications, retaining their Pd(II) state during the reactions. This highlights the compound's role in facilitating chemical transformations and its potential in catalysis (Roffe et al., 2016).

Structure and Conformation

The structural details of related compounds, such as N-(2-Pyridylmethyleneamino)dehydroabietylamine, were elucidated, revealing the trans ring junction of cyclohexane rings and the dihedral angles between benzene and pyridine rings. Such studies are crucial for understanding the spatial configuration and molecular interactions of the compound, which can be essential for its biological activity or chemical reactivity (Wu et al., 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXIHNPGQKJBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)